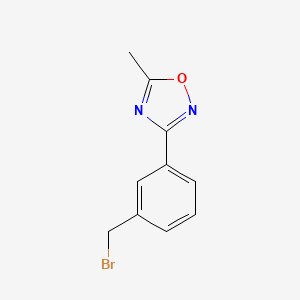

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERZNQPNTHWEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427625 | |

| Record name | 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253273-90-4 | |

| Record name | 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a halogenated heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of the 1,2,4-oxadiazole scaffold in drug discovery. Due to a lack of specific publicly available research on this particular molecule, this document leverages data from closely related analogs and general synthetic methodologies for 1,2,4-oxadiazoles to infer its characteristics and potential applications.

Chemical Properties

This compound is a solid at room temperature with a defined melting point. Its chemical structure combines the stable 1,2,4-oxadiazole ring with a reactive bromomethylphenyl group, making it a potentially valuable intermediate for further chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O | [1] |

| Molecular Weight | 253.10 g/mol | [1] |

| CAS Number | 253273-90-4 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 71-72 °C | [1] |

| Purity | Typically ≥98% | [1] |

| Canonical SMILES | CC1=NC(C2=CC=CC(CBr)=C2)=NO1 | [1] |

| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N | [1] |

Plausible Synthetic Pathway

A potential multi-step synthesis is outlined below:

Figure 1: A proposed three-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols based on standard organic chemistry techniques for the synthesis of similar compounds. Note: These procedures have not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 3-Methylbenzamidoxime

-

To a solution of 3-methylbenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole

-

A mixture of 3-methylbenzamidoxime and acetic anhydride is heated at reflux.

-

The reaction is monitored by TLC.

-

After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the 1,2,4-oxadiazole product.

Step 3: Synthesis of this compound

-

To a solution of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination.

-

The reaction is monitored by TLC or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.

-

The crude product is purified by column chromatography to afford the final compound.

Biological Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide range of biological activities.[2][3] This heterocycle is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2]

Potential Therapeutic Applications

Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4]

-

Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is present in compounds with significant anti-inflammatory properties.

-

Antimicrobial Agents: This scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.

-

Nematicides: Certain 1,2,4-oxadiazole derivatives have shown potent activity against plant-parasitic nematodes, with some acting on the acetylcholine receptor.[5]

-

Enzyme Inhibitors: The 1,2,4-oxadiazole moiety has been a key structural element in the design of inhibitors for various enzymes, including the main protease of SARS-CoV-2.[6]

The biological activity of a specific 1,2,4-oxadiazole derivative is highly dependent on the nature and position of its substituents. The presence of the reactive bromomethyl group in this compound suggests its potential use as a covalent inhibitor or as a building block for synthesizing more complex molecules with specific biological targets.

Signaling Pathways and Mechanisms of Action (General Overview for 1,2,4-Oxadiazoles)

While the specific mechanism of action for this compound is unknown, the broader class of 1,2,4-oxadiazoles has been shown to interact with various biological targets and signaling pathways. The diagram below illustrates a generalized workflow for identifying the biological target and mechanism of action for a novel 1,2,4-oxadiazole compound.

Figure 2: A generalized workflow for elucidating the biological target and mechanism of action for a novel 1,2,4-oxadiazole derivative.

Conclusion and Future Directions

This compound represents an interesting, yet underexplored, chemical entity. Its structure suggests potential as a versatile building block in medicinal chemistry, particularly for the development of targeted covalent inhibitors or as a scaffold for generating libraries of compounds for biological screening.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for its large-scale production.

-

Screening the compound against a diverse panel of biological targets to identify potential therapeutic applications.

-

Conducting structure-activity relationship (SAR) studies by modifying the substituents on both the phenyl and oxadiazole rings to enhance potency and selectivity.

The lack of specific data for this compound highlights a gap in the current scientific literature and presents an opportunity for novel research in the field of medicinal chemistry. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and related 1,2,4-oxadiazole derivatives.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process. The initial step involves the formation of the 1,2,4-oxadiazole ring system to yield the precursor, 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole. This is followed by a selective benzylic bromination of the methyl group on the phenyl ring.

The overall synthetic scheme is as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (Precursor)

This procedure is adapted from established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and anhydrides.

-

Materials:

-

3-Methylbenzamidoxime

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-methylbenzamidoxime (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole.

-

Step 2: Synthesis of this compound (Final Product)

This procedure follows the general principles of free-radical benzylic bromination using N-bromosuccinimide (NBS).

-

Materials:

-

3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (or a suitable alternative solvent like acetonitrile or ethyl acetate)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the final product, this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical and Stoichiometric Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Methylbenzamidoxime | C₈H₁₀N₂O | 150.18 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 |

| 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | C₁₀H₁₀N₂O | 174.20 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 |

| This compound | C₁₀H₉BrN₂O | 253.10 | - |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Synthesis of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | Dichloromethane | Room Temperature | 12-24 | 70-85 |

| 2 | Synthesis of this compound | Carbon Tetrachloride | Reflux (77 °C) | 2-4 | 60-75 |

Table 3: Characterization Data

| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) | MS (m/z) |

| 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | White solid | 45-48 | 7.90-7.80 (m, 2H), 7.40-7.30 (m, 2H), 2.65 (s, 3H), 2.42 (s, 3H) | 175.1 [M+H]⁺ |

| This compound | Off-white solid | 98-102 | 8.05-7.95 (m, 2H), 7.55-7.45 (m, 2H), 4.55 (s, 2H), 2.68 (s, 3H) | 253.0, 255.0 [M, M+2]⁺ |

Note: The characterization data for the final product is predicted based on the structure and data for similar compounds.

Workflow and Logical Relationships

The experimental workflow can be visualized as a series of sequential operations, from starting materials to the final purified product.

Caption: Detailed workflow for the two-step synthesis of the target compound.

In-Depth Technical Guide: Structure Elucidation of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This document details a proposed synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the confirmation of its chemical structure. The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, and derivatives are explored for a wide range of biological activities.

Chemical Structure and Properties

This compound is a disubstituted 1,2,4-oxadiazole. The core structure consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms. This core is substituted at the 3-position with a 3-(bromomethyl)phenyl group and at the 5-position with a methyl group.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 253273-90-4 |

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound. The first step involves the synthesis of the precursor, 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole, followed by a selective benzylic bromination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole (Precursor)

This protocol is based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles.

Step 1: Preparation of 3-Methylbenzamidoxime

-

To a solution of 3-methylbenzonitrile in ethanol, add an equimolar solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium carbonate or triethylamine).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

-

Dissolve the purified 3-methylbenzamidoxime in an excess of acetic anhydride.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After cooling to room temperature, pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from ethanol.

Synthesis of this compound (Final Product)

This step involves the selective free-radical bromination of the benzylic methyl group.

-

Dissolve 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[1]

-

Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2]

-

Reflux the reaction mixture while irradiating with a UV lamp or a household compact fluorescent lamp to initiate the reaction.[3]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]

-

Cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Structure Elucidation Data

The following tables summarize the expected analytical data for the final product, this compound. These are predicted values based on the characterization of structurally similar compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.4 (m, 4H, Ar-H), ~4.5 (s, 2H, -CH₂Br), ~2.6 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C-5 of oxadiazole), ~168 (C-3 of oxadiazole), ~138-128 (Ar-C), ~32 (-CH₂Br), ~12 (-CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H str.), ~2950 (Aliphatic C-H str.), ~1600, 1480 (C=N, C=C str.), ~1250 (C-O str.), ~680 (C-Br str.) |

| Mass Spectrometry (EI) | m/z (%): 252/254 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes), fragments corresponding to loss of Br, CH₂Br, and cleavage of the oxadiazole ring. |

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.

Caption: Logical workflow for the synthesis and structural confirmation of the target compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and structure elucidation of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The expected analytical data provides a benchmark for researchers to confirm the successful synthesis and purification of this compound. This information is valuable for scientists engaged in the discovery and development of novel bioactive molecules containing the 1,2,4-oxadiazole scaffold.

References

An In-depth Technical Guide to 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

CAS Number: 253273-90-4

This technical guide provides a comprehensive overview of 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic pathway, predicted physicochemical properties, and potential biological activities based on established chemical principles and data from structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure and serve as a reference for experimental work.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)CBr |

| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process, starting from commercially available materials. The proposed workflow involves the formation of the 1,2,4-oxadiazole ring followed by benzylic bromination.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole

This procedure is based on general methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and anhydrides.[1][2]

-

Materials: 3-Methylbenzamide oxime, Acetic anhydride, Pyridine (or another suitable base), and an appropriate solvent (e.g., Dioxane or Toluene).

-

Procedure:

-

Dissolve 3-methylbenzamide oxime in the chosen solvent.

-

Add an equimolar amount of acetic anhydride to the solution. A base such as pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole.

-

Step 2: Synthesis of this compound

This step involves the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).

-

Materials: 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole, N-Bromosuccinimide (NBS), a radical initiator (e.g., Azobisisobutyronitrile - AIBN or benzoyl peroxide), and a non-polar solvent (e.g., Carbon tetrachloride or Benzene).

-

Procedure:

-

Dissolve the 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole intermediate in the chosen solvent.

-

Add a stoichiometric amount of NBS and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the final compound.

-

Predicted Analytical Data

The following table summarizes the expected analytical data for this compound based on the analysis of structurally similar compounds.[3]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): Aromatic protons (multiplet, ~7.4-8.0 ppm, 4H), Bromomethyl protons (-CH₂Br, singlet, ~4.5 ppm, 2H), Methyl protons (-CH₃, singlet, ~2.6 ppm, 3H). |

| ¹³C NMR | δ (ppm): Aromatic carbons (~125-138 ppm), Oxadiazole carbons (~165-175 ppm), Bromomethyl carbon (-CH₂Br, ~32 ppm), Methyl carbon (-CH₃, ~12 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 253.0 and 255.0 (due to bromine isotopes). |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the 1,2,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[4][5] Derivatives of 1,2,4-oxadiazole have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][6][7]

The presence of a reactive bromomethyl group suggests that this compound could act as an alkylating agent, potentially targeting nucleophilic residues in biomolecules such as proteins and nucleic acids. This reactivity is a common feature in certain anticancer drugs.

Given the prevalence of 1,2,4-oxadiazole derivatives as anticancer agents, a hypothetical mechanism of action could involve the induction of apoptosis. One possible signaling pathway that could be modulated is the caspase activation cascade.[5]

Caption: Hypothetical apoptosis induction pathway.

This proposed pathway illustrates how the compound could induce cellular stress, leading to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death. This remains a hypothesis pending experimental validation.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis and potential biological relevance, based on the established chemistry of the 1,2,4-oxadiazole scaffold. Further experimental work is necessary to validate the proposed synthetic routes, characterize the compound thoroughly, and explore its biological activities and mechanism of action.

References

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Data of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Introduction: 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-oxadiazole scaffold in various pharmacologically active agents. This guide provides a detailed overview of its expected spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As direct experimental spectra for this specific molecule are not widely published, the data presented herein are predicted based on established spectroscopic principles and analysis of analogous structures. This document is intended for researchers, scientists, and professionals in drug development requiring a foundational understanding of this molecule's analytical profile.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| CAS Number | 253273-90-4 |

| Canonical SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)CBr |

Predicted Spectral Data

The following sections detail the anticipated spectral data for the title compound. These predictions are derived from spectral databases and the analysis of structurally related compounds containing phenyl, bromomethyl, and 1,2,4-oxadiazole moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methyl protons. The solvent is assumed to be CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | s | 1H | Aromatic CH (Position 2 of phenyl) |

| ~ 8.05 | d | 1H | Aromatic CH (Position 6 of phenyl) |

| ~ 7.65 | d | 1H | Aromatic CH (Position 4 of phenyl) |

| ~ 7.55 | t | 1H | Aromatic CH (Position 5 of phenyl) |

| ~ 4.60 | s | 2H | Benzylic -CH₂ Br |

| ~ 2.65 | s | 3H | Oxadiazole -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments within the molecule. The carbons of the 1,2,4-oxadiazole ring are expected at the downfield end of the spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 176.0 | C5 of 1,2,4-oxadiazole (C-CH₃) |

| ~ 168.5 | C3 of 1,2,4-oxadiazole (C-Phenyl) |

| ~ 139.0 | Quaternary aromatic C -CH₂Br |

| ~ 132.5 | Aromatic C H |

| ~ 131.0 | Quaternary aromatic C attached to oxadiazole |

| ~ 130.5 | Aromatic C H |

| ~ 129.5 | Aromatic C H |

| ~ 127.0 | Aromatic C H |

| ~ 32.0 | Benzylic -C H₂Br |

| ~ 12.0 | Oxadiazole -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Weak |

| ~ 1610, 1580, 1480 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1590 | C=N Stretch (Oxadiazole ring) | Strong |

| ~ 1250 | C-O Stretch (Oxadiazole ring) | Strong |

| ~ 680 | C-Br Stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum under Electron Ionization (EI) is expected to show a prominent molecular ion peak. The presence of bromine would result in a characteristic M+2 isotopic pattern. Typical fragmentation of 1,2,4-oxadiazoles involves cleavage of the heterocyclic ring.[1][2]

| m/z | Proposed Fragment | Notes |

| 252 / 254 | [M]⁺ (C₁₀H₉BrN₂O)⁺ | Molecular ion peak with bromine isotope pattern (approx. 1:1 ratio). |

| 173 | [M - Br]⁺ | Loss of the bromine radical. |

| 132 | [C₇H₄N₂O]⁺ | Fragment from cleavage of the benzylic C-C bond. |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in benzylic compounds. |

| 42 | [C₂H₂N]⁺ | Fragment corresponding to the methyl-nitrile portion after ring cleavage. |

Experimental Protocols

The following protocols describe generalized methods for the synthesis and spectral analysis of this compound.

Synthesis Protocol: Cyclization of an Acylamidine Intermediate

A common route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.

-

Amidoxime Formation: 3-(Bromomethyl)benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in an alcoholic solvent. The mixture is typically heated to reflux to produce 3-(bromomethyl)-N'-hydroxybenzimidamide.

-

Acylation: The resulting amidoxime is acylated using acetic anhydride or acetyl chloride in a suitable solvent like pyridine or dichloromethane. This forms the O-acetyl amidoxime intermediate.

-

Cyclization: The intermediate is heated, often in a high-boiling point solvent such as xylene or DMF, to induce thermal cyclodehydration, yielding the final this compound product.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) or Electrospray Ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Structural-Spectral Correlation Map

The following diagram illustrates the correlation between the molecular structure and its key predicted NMR signals.

Caption: Predicted NMR spectral correlations for key functional groups.

Synthesis and Characterization Workflow

This diagram outlines the general process for producing and verifying the compound.

Caption: General workflow for the synthesis and spectral analysis.

References

Physical and chemical properties of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group and a 3-(bromomethyl)phenyl group. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive overview of the known physical and chemical properties, a proposed synthesis protocol, and an exploration of the potential biological significance of this compound.

Chemical and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | Fluorochem |

| CAS Number | 253273-90-4 | Fluorochem[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₀H₉BrN₂O | Fluorochem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 253.10 g/mol | Fluorochem[1], Santa Cruz Biotechnology[2] |

| Physical State | Solid | Fluorochem[1] |

| Melting Point | 71-72 °C | Fluorochem[1] |

| Boiling Point | ~400.5 °C (Predicted) | ACD/Labs Percepta |

| Density | ~1.5 g/cm³ (Predicted) | ACD/Labs Percepta |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted) | Inferred from structure |

| InChI | InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3 | Fluorochem[1] |

| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N | Fluorochem[1] |

| SMILES | CC1=NC(C2=CC=CC(CBr)=C2)=NO1 | Fluorochem[1] |

Spectral Data (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on the chemical structure and known spectral data for analogous compounds, the following characteristic peaks can be predicted:

-

¹H NMR:

-

Aromatic protons (phenyl ring): δ 7.4-8.0 ppm (multiplet, 4H)

-

Bromomethyl protons (-CH₂Br): δ 4.5-4.7 ppm (singlet, 2H)

-

Methyl protons (-CH₃): δ 2.5-2.7 ppm (singlet, 3H)

-

-

¹³C NMR:

-

Aromatic carbons: δ 120-140 ppm

-

Oxadiazole ring carbons: δ 165-175 ppm

-

Bromomethyl carbon (-CH₂Br): δ 30-35 ppm

-

Methyl carbon (-CH₃): δ 10-15 ppm

-

-

IR (Infrared) Spectroscopy:

-

C=N stretching (oxadiazole ring): ~1600-1650 cm⁻¹

-

C-O-N stretching (oxadiazole ring): ~1000-1200 cm⁻¹

-

C-Br stretching: ~600-700 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z 252 and 254 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

-

Common fragmentation patterns for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.

-

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from 3-cyanotoluene.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity and Stability of the Bromomethylphenyl Group

The bromomethylphenyl group is a versatile functional moiety frequently employed in organic synthesis and medicinal chemistry. Its utility stems from the benzylic bromide, which serves as a reactive handle for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity Profile

The reactivity of the bromomethylphenyl group is dominated by the lability of the carbon-bromine bond. The phenyl ring stabilizes intermediates, such as carbocations and radicals, at the benzylic position through resonance. This inherent stability of intermediates dictates the primary reaction pathways available to this functional group.

Nucleophilic Substitution Reactions

The bromomethylphenyl group readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the good leaving group ability of the bromide ion and the resonance stabilization of the transition state or carbocation intermediate.[1][2] The reaction mechanism is influenced by the solvent, the nucleophile, and the substitution pattern on the phenyl ring.

-

SN2 Mechanism: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.

-

SN1 Mechanism: Favored by weak nucleophiles in polar protic solvents. This pathway involves the formation of a resonance-stabilized benzyl carbocation intermediate.

Common nucleophiles include amines, alcohols, thiols, and carbanions.[3] However, side reactions such as elimination, over-alkylation, and hydrolysis can occur, particularly in the presence of strong bases or water.[3]

SN2 reaction pathway of the bromomethylphenyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromomethylphenyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction couples the bromomethylphenyl group with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5] It is a powerful tool for forming biaryl and related structures. The reactivity order for the halide is generally I > Br > OTf >> Cl.[4]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction involves the coupling of the bromomethylphenyl group with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7][8] This method is highly effective for the synthesis of arylalkynes. The reaction is typically carried out under mild conditions.[9]

Radical Reactions

The bromomethylphenyl group can undergo radical reactions, most notably radical bromination at the benzylic position if another alkyl group is present on the ring. More commonly, the bromomethyl group itself is installed via radical bromination of a methylphenyl precursor using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or light.[10][11] The stability of the resulting benzylic radical is a key driving force for these reactions.[12]

Stability Profile

The stability of the bromomethylphenyl group is a critical consideration in its application. While reactive, it can be stable under specific conditions.

-

Thermal Stability: Generally stable at moderate temperatures, but can decompose at elevated temperatures, often through radical pathways.

-

Acidic/Basic Stability: Susceptible to hydrolysis to the corresponding benzyl alcohol under both acidic and basic aqueous conditions, with the rate increasing in the presence of stronger acids or bases.[3]

-

Photochemical Stability: The C-Br bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a benzylic radical.[10] This property is exploited in radical initiation.

Quantitative Data

The reactivity of the bromomethylphenyl group can be quantified by its bond dissociation energy (BDE).

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| Benzyl C-H | 85 | 356 |

| Benzyl C-Br | 55 | 230 |

| Phenyl C-Br | 79 | 331 |

Data sourced from representative values for benzylic and aryl bonds.[13][14] The lower BDE of the benzylic C-Br bond compared to an aryl C-Br bond highlights its higher reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of a bromomethylphenyl derivative with an arylboronic acid.[15]

-

Reaction Setup: To a dry reaction flask, add the bromomethylphenyl compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

-

Solvent Addition: Add an anhydrous solvent system, such as a mixture of toluene and water or dioxane.

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Nucleophilic Substitution with an Amine

This protocol outlines the synthesis of a benzylic amine from a bromomethylphenyl derivative.

-

Reaction Setup: Dissolve the bromomethylphenyl compound (1.0 equiv.) in a suitable polar aprotic solvent, such as DMF or acetonitrile, in a reaction flask.

-

Reagent Addition: Add the amine nucleophile (1.1-2.0 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 equiv.) to scavenge the HBr byproduct.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or crystallization.

Conclusion

The bromomethylphenyl group is a cornerstone functional group in modern organic synthesis, offering a gateway to a multitude of molecular architectures. Its reactivity is primarily centered on the benzylic C-Br bond, which readily participates in nucleophilic substitution, cross-coupling, and radical reactions. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its effective utilization in research and drug development. Careful control of reaction conditions is paramount to achieving desired outcomes while minimizing side reactions.

References

- 1. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Bond Dissociation Energies [cxp.cengage.com]

- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 15. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of pharmacological activities.[1][2] This versatile scaffold serves as a stable and effective replacement for ester and amide functionalities, enhancing pharmacokinetic stability and metabolic resistance in drug candidates.[3] This technical guide provides an in-depth overview of the diverse biological activities of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5][6] The mechanisms of action are varied and include the inhibition of enzymes crucial for cancer cell proliferation, such as carbonic anhydrase, histone deacetylase (HDAC), and tubulin polymerization.[5][7]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 1,2,4-oxadiazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Reference Compound |

| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | MCF-7 (Breast), A-549 (Lung), A375 (Melanoma) | 0.68 ± 0.03, 1.56 ± 0.061, 0.79 ± 0.033 | Adriamycin |

| 1,2,4-Oxadiazole linked 1,2,4-Thiadiazole-pyrimidine (Compound 5) | MCF-7 (Breast), A-549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | 0.22 ± 0.078, 0.11 ± 0.051, 0.93 ± 0.043, 0.34 ± 0.056 | Not Specified |

| 1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole Derivative (Compound 16) | MCF-7 (Breast) | 0.081 ± 0.0012 | Not Specified |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil (IC50 = 3.2 µM) |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil (IC50 = 0.23 µM) |

Table 1: Summary of Anticancer Activity of 1,2,4-Oxadiazole Derivatives.[4][6][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-oxadiazole derivatives and a reference drug (e.g., Adriamycin or 5-Fluorouracil) for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[9][10] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the inflammatory response.[10]

Quantitative Data for Anti-inflammatory Activity

The following table presents the inhibitory activity of 1,2,4-oxadiazole derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Inhibition of NO Production (IC50, µM) | Reference Compound |

| JC01 (Hit Compound) | 8.5 | Dexamethasone |

| Compound 17 | 1.2 | Dexamethasone |

Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives.[10]

Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of the 1,2,4-oxadiazole derivatives for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and NO production. The cells are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Antimicrobial and Antiviral Activities

The 1,2,4-oxadiazole scaffold is also a key component in the development of novel anti-infective agents, demonstrating activity against a range of bacteria, fungi, and viruses.[11][12][13]

Quantitative Data for Antimicrobial and Antiviral Activity

The following tables summarize the minimum inhibitory concentration (MIC) for antibacterial and antifungal activities, and the half-maximal effective concentration (EC50) for antiviral activity.

Antibacterial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference Compound |

| Compound 52 | S. aureus (MRSA) | 0.5 - 2 | Vancomycin |

| Compound 53 | E. faecium (VRE) | 1 - 4 | Linezolid |

| Compound 57 | C. difficile (MDR) | MIC90 = 1 | Not Specified |

Table 3: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives.[11][14]

Antiviral Activity

| Compound | Target Virus | EC50 (nM) |

| Phenyl oxadiazole (36) | Human Rhinovirus (hRV-A71, hRV-B14, hRV-A21) | 3.7, 66.0, 22.0 |

| Compound 5d | Zika Virus (ZIKV) | Potent activity reported |

Table 4: Antiviral Activity of 1,2,4-Oxadiazole Derivatives.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The 1,2,4-oxadiazole derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antidiabetic Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antidiabetic agents.[15][16] A primary mechanism of action is the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[15][16]

Quantitative Data for Antidiabetic Activity

The following table shows the α-glucosidase inhibitory activity of some 1,2,4-oxadiazole derivatives.

| Compound | α-Glucosidase Inhibition (IC50, µM) | Reference Compound |

| Analog 1 | 1.10 | Acarbose (IC50 = 38.40 ± 0.80 µM) |

| Analog 4 | 8.60 | Acarbose |

| Analog 16 | 4.20 | Acarbose |

| Analog 17 | 3.10 | Acarbose |

| Analog 19 | 2.50 | Acarbose |

Table 5: α-Glucosidase Inhibitory Activity of 1,2,4-Oxadiazole Derivatives.[17]

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

Methodology:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The enzyme is pre-incubated with various concentrations of the 1,2,4-oxadiazole derivative.

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

-

Reaction Termination: After a specific incubation time, the reaction is stopped by adding a solution of sodium carbonate.

-

Absorbance Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

The 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities.[1][7] The data and protocols presented in this guide underscore the potential of these compounds in the development of novel therapeutics for a range of diseases, including cancer, inflammation, infectious diseases, and diabetes. Further exploration and optimization of 1,2,4-oxadiazole-based compounds are warranted to unlock their full therapeutic potential.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijmspr.in [ijmspr.in]

- 14. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researcher.manipal.edu [researcher.manipal.edu]

- 16. rjptonline.org [rjptonline.org]

- 17. tandfonline.com [tandfonline.com]

Substituted 1,2,4-Oxadiazoles: A Comprehensive Review for Drug Discovery

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for ester and amide functionalities. Substituted 1,2,4-oxadiazoles exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents. This review provides an in-depth analysis of the synthesis, biological applications, and structure-activity relationships of substituted 1,2,4-oxadiazoles, with a focus on recent advancements in the field.

Synthesis of Substituted 1,2,4-Oxadiazoles

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the acylation of an amidoxime with an acylating agent, such as an acid chloride or anhydride. The subsequent cyclization can be achieved under thermal conditions or in the presence of a base.

A widely utilized synthetic route involves the reaction of amidoximes with carboxylic acids in the presence of a coupling agent, followed by cyclodehydration to yield the desired 1,2,4-oxadiazole. Another prominent method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Furthermore, multi-component reactions have emerged as an efficient strategy for the synthesis of these heterocyclic compounds.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

A representative experimental protocol for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole is as follows:

-

Amidoxime Formation: To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) is added. The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the N'-hydroxy-4-methoxybenzimidamide (amidoxime).

-

Acylation: The obtained amidoxime (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or pyridine. Benzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours.

-

Cyclization: The O-acyl amidoxime intermediate is then heated at reflux in a high-boiling solvent like toluene or xylene for 8-12 hours to effect cyclodehydration. The progress of the reaction is monitored by TLC.

-

Purification: After completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.

Biological Activities of Substituted 1,2,4-Oxadiazoles

Substituted 1,2,4-oxadiazoles have been reported to possess a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, compounds incorporating this heterocycle have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target | Cell Line | IC50 (µM) |

| Compound A | Tubulin Polymerization | MCF-7 | 0.5 |

| Compound B | EGFR Kinase | A549 | 1.2 |

| Compound C | PI3K/Akt Pathway | HCT116 | 2.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of 1,2,4-oxadiazoles has been attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 2: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target | Assay | IC50 (µM) |

| Compound D | COX-2 | In vitro enzyme assay | 0.8 |

| Compound E | 5-LOX | In vitro enzyme assay | 1.5 |

Antimicrobial Activity

Substituted 1,2,4-oxadiazoles have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Compound F | Staphylococcus aureus | 8 |

| Compound G | Escherichia coli | 16 |

| Compound H | Candida albicans | 4 |

Signaling Pathways and Experimental Workflows

Signaling Pathway

Preliminary Biological Screening of Novel Oxadiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, consistently featured in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary biological screening of novel oxadiazole compounds, detailing experimental protocols and presenting quantitative data to facilitate comparative analysis. The guide also includes visualizations of key signaling pathways and experimental workflows to enhance understanding.

Anticancer Screening

Oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2][3] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression, such as the EGFR, PI3K/Akt/mTOR, and p53 pathways.[4]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of novel oxadiazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative oxadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4h | A549 (Lung Carcinoma) | <0.14 | Cisplatin | 4.98 |

| 4i | A549 (Lung Carcinoma) | 1.59 | Cisplatin | 4.98 |

| 4l | A549 (Lung Carcinoma) | 1.80 | Cisplatin | 4.98 |

| 33 | MCF-7 (Breast Adenocarcinoma) | 0.34 ± 0.025 | - | - |

| 8 | HepG2 (Hepatocellular Carcinoma) | 1.2 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |

| 9 | HepG2 (Hepatocellular Carcinoma) | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |

| 28 | MCF-7 (Breast Adenocarcinoma) | 5.68 µg/mL | Cisplatin | 11.20 µg/mL |

| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | - | - |

| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | - | - |

| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | - | - |

| AMK OX-12 | HeLa (Cervical Cancer) | 32.91 | - | - |

Experimental Protocols for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the novel oxadiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[6][7]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Key Signaling Pathways in Oxadiazole-Mediated Anticancer Activity

Experimental workflow for in vitro anticancer screening of oxadiazole compounds.

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of oxadiazole compounds.

Antimicrobial Screening

Oxadiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[8][9] Their mechanism of action can involve the disruption of essential cellular processes in microbes.

Quantitative Antimicrobial Activity

The in vitro antimicrobial efficacy of novel oxadiazole compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[10][11]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 14a | P. aeruginosa | 0.2 | Ciprofloxacin | 0.2 |

| 14a | B. subtilis | 0.2 | Ciprofloxacin | 0.2 |

| 14b | P. aeruginosa | 0.2 | Ciprofloxacin | 0.2 |

| 14b | B. subtilis | 0.2 | Ciprofloxacin | 0.2 |

| 22b | B. subtilis | 0.78 | Levofloxacin | - |

| 22c | B. subtilis | 0.78 | Levofloxacin | - |

| 4a | MRSA | 0.25-1 | Norfloxacin | 1-2 |

| Compound 3 | S. aureus | 1-4 | - | - |

| Compound 13 | S. aureus (MRSA) | 0.5 | - | - |

Experimental Protocol for Antimicrobial Screening

This method is a widely used technique for determining the MIC of antimicrobial agents.[12][13][14]

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of the oxadiazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Screening

Certain oxadiazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key mediators of the inflammatory response, such as nitric oxide (NO) and pro-inflammatory cytokines.[15][16] The NF-κB signaling pathway is a crucial regulator of inflammation and a potential target for these compounds.

Quantitative Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition |

| Ox-6f | Albumin Denaturation | 74.16 ± 4.41% | Ibuprofen | 84.31 ± 4.93% |

| Ox-6d | Albumin Denaturation | 70.56 ± 2.87% | Ibuprofen | 84.31 ± 4.93% |

| 8b | NO Production | 0.40 | Celecoxib | 16.47 |

| 11c | NO Production | 2.60 | Celecoxib | 16.47 |

| Compound 10 | Carrageenan-induced Paw Edema | 88.33% | Flurbiprofen | 90.01% |

| Compound 3 | Carrageenan-induced Paw Edema | 66.66% | Flurbiprofen | 90.01% |

Experimental Protocol for Anti-inflammatory Screening

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[17][18][19][20]

-

Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the oxadiazole compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Simplified NF-κB signaling pathway in inflammation and the inhibitory effect of oxadiazole compounds.

This guide provides a foundational framework for the preliminary biological screening of novel oxadiazole compounds. The presented protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and characterization of new therapeutic candidates. Further in-depth studies are essential to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of promising lead compounds.

References

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. ijmspr.in [ijmspr.in]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. ijrpc.com [ijrpc.com]

- 14. protocols.io [protocols.io]

- 15. mdpi.com [mdpi.com]

- 16. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Step-by-step synthesis protocol for 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Based on established synthetic methodologies for 1,2,4-oxadiazole derivatives and benzylic bromination, a detailed protocol for the synthesis of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole can be devised. The following application note provides a plausible two-step synthetic pathway for researchers in medicinal chemistry and drug development.

Application Note: Synthesis of this compound

Introduction

The 1,2,4-oxadiazole ring is a key heterocyclic scaffold in medicinal chemistry, known for its role as a bioisostere for esters and amides and its presence in a wide range of biologically active compounds.[1] Various synthetic strategies exist for the formation of the 1,2,4-oxadiazole core, most commonly involving the cyclization of amidoximes with acylating agents or nitriles.[1][2] This protocol outlines a two-step procedure for the synthesis of this compound, a potentially useful intermediate for further chemical elaboration. The synthesis involves the initial formation of a 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole intermediate, followed by a selective radical bromination of the benzylic methyl group.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main steps as illustrated in the workflow diagram below.

-

Step 1: Synthesis of the intermediate, 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole, via the reaction of 3-methylbenzamidoxime with acetic anhydride.

-

Step 2: Selective free-radical bromination of the benzylic methyl group of the intermediate using N-Bromosuccinimide (NBS) to yield the final product.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.

Step 1: Synthesis of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole

This procedure is adapted from general methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles by acylation and cyclization of an amidoxime.

-

Preparation of 3-methylbenzamidoxime:

-

To a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate (1.5 eq) in aqueous ethanol, add 3-methylbenzonitrile (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-12 hours).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 3-methylbenzamidoxime, which can be used in the next step without further purification.

-

-

Formation of 1,2,4-Oxadiazole Ring:

-

Dissolve the crude 3-methylbenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

-

Step 2: Synthesis of this compound

This step involves a standard free-radical bromination of the benzylic methyl group.

-

Bromination Reaction:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-